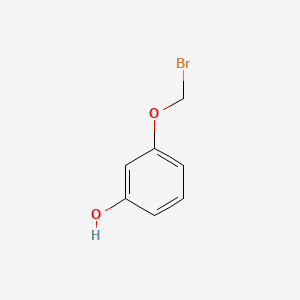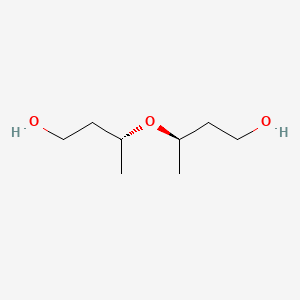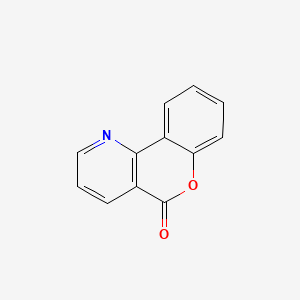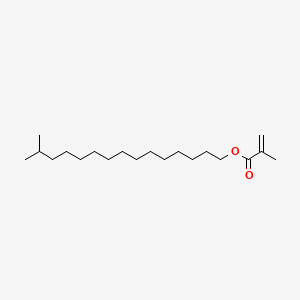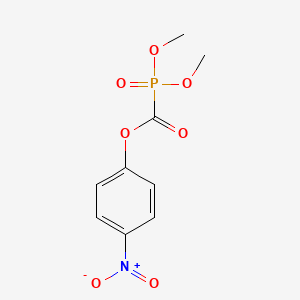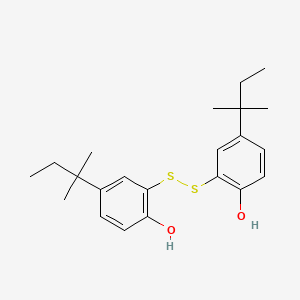![molecular formula C29H41ClN8O5S B12658887 (4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid CAS No. 1161772-00-4](/img/structure/B12658887.png)
(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(4-クロロフェニル)-[4-[(2S,5R)-2-エチル-4-[5-[5-(エチルアミノ)-1,3,4-オキサジアゾール-2-イル]-3-メチルピラジン-2-イル]-5-メチルピペラジン-1-イル]ピペリジン-1-イル]メタノン;メタンスルホン酸 は、科学と産業の様々な分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、クロロフェニル基、オキサジアゾール環、ピペラジン環など、複数の官能基を特徴としており、これらがその独特な化学的性質に貢献しています。
準備方法
合成ルートと反応条件
この化合物の合成には、それぞれ特定の試薬と条件を必要とする複数の工程が含まれます。このプロセスは通常、コア構造の調製から始まり、その後様々な官能基が導入されます。主な工程には、以下が含まれる可能性があります。
オキサジアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ピペラジン環の導入: この工程では、適切なアミンをハロゲン化された前駆体と反応させる必要がある場合があります。
クロロフェニル基の結合: これは、置換反応によって行うことができ、ここでクロロフェニルハライドが求核性中間体と反応します。
最終的な組み立て: 様々な断片を制御された条件下で組み合わせて、最終的な化合物を形成します。
工業的製造方法
この化合物の工業的製造では、収率を最大化し、コストを最小限に抑えるために、合成ルートの最適化を行う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、高度な精製技術の使用が含まれ、化合物の純度と一貫性を確保します。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こすことができます。
酸化: 複数の窒素原子と芳香族環の存在により、特定の条件下で酸化を受けやすくなります。
還元: この化合物は、水素ガスや金属水素化物などの一般的な還元剤を使用して還元できます。
置換: クロロフェニル基は求核置換反応に関与することができ、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが一般的な還元剤です。
置換: アミンやチオールなどの求核剤は、適切な塩基の存在下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により様々な酸化された誘導体が生成される可能性があり、一方、置換反応により新しい官能基が分子に導入される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その独特の構造により、生物学的標的に相互作用することができ、薬物開発の候補となります。
医学: この化合物は、特に特定の酵素または受容体を標的とする治療の可能性について検討されています。
工業: 新しい材料の開発や、化学反応の触媒としての用途が見いだされる可能性があります。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物がその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体などの分子標的に相互作用し、それらの活性を調節する可能性があります。複数の官能基の存在により、様々な相互作用が可能になり、細胞内の様々な経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
(1RS)-1-(2,4-ジクロロフェニル)-2-(1H-イミダゾール-1-イル)エタノール: この化合物は、類似のクロロフェニル基を共有していますが、全体的な構造と官能基が異なります。
(-)-カルボン: 構造的には異なりますが、この化合物も複雑な環系を特徴としており、その生物活性について研究されてきました.
独自性
(4-クロロフェニル)-[4-[(2S,5R)-2-エチル-4-[5-[5-(エチルアミノ)-1,3,4-オキサジアゾール-2-イル]-3-メチルピラジン-2-イル]-5-メチルピペラジン-1-イル]ピペリジン-1-イル]メタノン;メタンスルホン酸 の独自性は、その複数の官能基の組み合わせにあります。これにより、幅広い化学反応性と潜在的な用途がもたらされます。その複雑な構造により、様々な相互作用が可能になり、科学研究や工業的な用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
(1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of (4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its complex structure allows for diverse interactions, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
1161772-00-4 |
|---|---|
分子式 |
C29H41ClN8O5S |
分子量 |
649.2 g/mol |
IUPAC名 |
(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C28H37ClN8O2.CH4O3S/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20;1-5(2,3)4/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34);1H3,(H,2,3,4)/t18-,22+;/m1./s1 |
InChIキー |
ZAKVPUIXPUQXLN-MYXGOWFTSA-N |
異性体SMILES |
CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC.CS(=O)(=O)O |
正規SMILES |
CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


